6-Bromo-3-chloro-2-fluorobenzylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-bromo-3-chloro-2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVGXCQGKFGXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 6 Bromo 3 Chloro 2 Fluorobenzylamine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 6-bromo-3-chloro-2-fluorobenzylamine, two primary retrosynthetic disconnections are considered the most logical.
The first and most direct disconnection is at the carbon-nitrogen bond of the benzylamine (B48309). This leads to a benzylic electrophile, such as a 6-bromo-3-chloro-2-fluorobenzyl halide, and an ammonia (B1221849) equivalent. This approach is common for the synthesis of benzylamines.
A second viable disconnection involves the reduction of a nitrile functional group. This pathway identifies 3-bromo-6-chloro-2-fluorobenzonitrile (B2696780) as a key intermediate. The cyano group can be introduced to the aromatic ring, followed by its reduction to the aminomethyl group in the final step.
These two disconnections form the basis of the primary synthetic strategies discussed below.
Precursor Design and Selection in Synthesis Planning
The selection of appropriate precursors is critical for a successful synthesis. The choice depends on the commercial availability of starting materials and the efficiency of the reactions to install the desired functional groups and substitution pattern.
The synthesis of this compound fundamentally relies on a correctly substituted benzene (B151609) ring. The directing effects of the halogen substituents play a crucial role in the synthetic sequence. The fluorine atom is a weak ortho-, para-director, the chlorine atom is also an ortho-, para-director, and bromine is similar. The interplay of these groups must be managed to achieve the desired 1,2,3,6-substitution pattern.
Two key halogenated aromatic precursors form the foundation for the main synthetic routes:
3-Bromo-6-chloro-2-fluorobenzonitrile: This precursor is commercially available and serves as a late-stage intermediate. Its synthesis would likely involve the Sandmeyer reaction from a corresponding aniline (B41778), where the diazonium group is displaced by a cyano group. The aniline precursor, in turn, would be prepared through a series of halogenation and nitration/reduction steps on a simpler benzene derivative.
1-Bromo-4-chloro-5-fluoro-2-methylbenzene: This toluene (B28343) derivative is also commercially available and provides the carbon skeleton for the target molecule. The methyl group can be functionalized to introduce the amine functionality. The synthesis of this precursor would involve electrophilic aromatic substitution reactions, such as bromination and chlorination, on a fluorotoluene starting material. The sequence of these reactions is crucial to obtain the correct isomer. For instance, starting with 2-fluoro-4-chlorotoluene, bromination would likely be directed to the position ortho to the fluorine and para to the chlorine, yielding the desired product.
The properties of these key precursors are summarized in the table below.
| Precursor Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Bromo-6-chloro-2-fluorobenzonitrile | C₇H₂BrClFN | 234.45 | 943830-79-3 |
| 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | C₇H₅BrClF | 223.47 | 1067882-53-4 |
With the core aromatic structure in place, the introduction of the aminomethyl group is the next critical phase. The strategy employed depends on the chosen precursor.
Reduction of a Benzonitrile (B105546): When starting from 3-bromo-6-chloro-2-fluorobenzonitrile, the amine functionality is introduced by the reduction of the nitrile group. This is a well-established transformation in organic synthesis. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), or catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.
Substitution on a Benzyl (B1604629) Halide: For routes proceeding via a benzylic functionalization pathway, a 6-bromo-3-chloro-2-fluorobenzyl halide (e.g., bromide or chloride) is a key intermediate. The amine group can then be installed via nucleophilic substitution. Direct amination with ammonia can be problematic due to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. To circumvent this, several methods are available:
Gabriel Synthesis: This classic method involves the reaction of the benzyl halide with potassium phthalimide (B116566) to form an N-benzylphthalimide intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) (the Ing-Manske procedure), liberates the desired primary amine. wikipedia.org This method provides a clean route to primary amines from alkyl halides. masterorganicchemistry.com
Azide (B81097) Displacement: The benzyl halide can be treated with sodium azide (NaN₃) to form a benzyl azide. The azide is then reduced to the amine using reagents such as lithium aluminum hydride or by catalytic hydrogenation. This two-step process is generally very efficient and avoids over-alkylation.
Multi-Step Synthetic Sequences and Optimization Studies
The synthesis of this compound is inherently a multi-step process. The following sections detail the plausible synthetic sequences based on the retrosynthetic analysis.
This pathway utilizes a series of aromatic substitutions to construct the required pattern, culminating in the reduction of a nitrile.
A plausible, though lengthy, route could start from a simpler halogenated benzene, such as 1-chloro-2-fluorobenzene. The synthesis would proceed through nitration, reduction of the nitro group to an aniline, followed by a Sandmeyer reaction to introduce the bromine atom. Further functionalization would lead to the desired benzonitrile. However, a more direct approach starts with the commercially available 3-bromo-6-chloro-2-fluorobenzonitrile.
Route 1: From 3-Bromo-6-chloro-2-fluorobenzonitrile
Reduction: The final step is the reduction of the nitrile.
Reaction: 3-Bromo-6-chloro-2-fluorobenzonitrile is treated with a suitable reducing agent.
Conditions: Typical conditions involve the use of LiAlH₄ in THF at temperatures ranging from 0 °C to room temperature, followed by an aqueous workup. Alternatively, catalytic hydrogenation with H₂ gas and a catalyst like Raney Nickel in a solvent such as ethanol (B145695) or methanol (B129727) can be employed.
A summary of the reaction conditions for nitrile reduction is presented below.
| Reducing Agent | Solvent | Typical Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to reflux |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | Room Temperature |
This strategy focuses on building the carbon framework first and then introducing the nitrogen functionality at the benzylic position.
Route 2: From 1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Benzylic Halogenation: The first step is the halogenation of the methyl group. Free-radical bromination is a common method for this transformation.
Reaction: 1-Bromo-4-chloro-5-fluoro-2-methylbenzene is reacted with a brominating agent.
Conditions: N-Bromosuccinimide (NBS) is a standard reagent for benzylic bromination, often used with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions (e.g., UV light) in a non-polar solvent such as carbon tetrachloride (CCl₄). This would yield 6-bromo-3-chloro-2-fluorobenzyl bromide.
Introduction of the Amine: The resulting benzyl bromide is then converted to the benzylamine.
Reaction: 6-Bromo-3-chloro-2-fluorobenzyl bromide is reacted with an amine equivalent.
Conditions via Gabriel Synthesis: The benzyl bromide is first reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF). youtube.com The resulting N-(6-bromo-3-chloro-2-fluorobenzyl)phthalimide is then cleaved with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a solvent such as ethanol under reflux to yield the final product, this compound. wikipedia.orgmasterorganicchemistry.com
The table below summarizes the steps for the benzylic functionalization route.
| Step | Reagents | Product |
| 1. Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 6-Bromo-3-chloro-2-fluorobenzyl bromide |
| 2. Gabriel Synthesis | a) Potassium phthalimide; b) Hydrazine | This compound |
Stereoselective Approaches to Related Chiral Analogs (if applicable, focusing on methodology)
While specific stereoselective syntheses for this compound are not extensively documented in readily available literature, methodologies applicable to the creation of its chiral analogs are well-established in organic chemistry. These approaches focus on introducing chirality at the benzylic carbon.
One prominent method involves the catalytic C-H amination of benzylic methylene (B1212753) groups. Research has demonstrated that diastereoselective C-H amination can be achieved with high levels of stereocontrol. For instance, the catalytic amination at the benzylic position of substrates with a pre-existing chiral center can proceed with good to excellent diastereoselectivity, allowing for the differentiation of diastereotopic C-H bonds. acs.org
Another powerful strategy involves the use of chiral benzylamine derivatives in transition-metal-catalyzed cross-coupling reactions. aimspress.comaimspress.comscispace.com In this approach, a chiral benzylamine can be converted into a quaternary ammonium (B1175870) salt, which then serves as a substrate in reactions catalyzed by metals like nickel or palladium. aimspress.comaimspress.com These transformations can proceed via an SN2-type mechanism, resulting in an inversion of the stereochemical configuration. aimspress.comscispace.com This method allows for the transfer of chirality from an enantiomerically pure starting material to the final product. aimspress.comaimspress.com
The table below summarizes these methodological approaches.
Table 1: Methodologies for Stereoselective Synthesis of Chiral Benzylamine Analogs| Methodology | Description | Key Features |
|---|---|---|
| Diastereoselective C-H Amination | Direct amination of a benzylic C-H bond in a substrate containing a chiral auxiliary or a pre-existing stereocenter. acs.org | Differentiates between diastereotopic protons to create a new stereocenter with high diastereoselectivity. acs.org |
| Transition-Metal Catalysis with Chiral Ammonium Salts | Utilizes an enantiomerically pure benzylamine, converted to a quaternary ammonium salt, as a substrate in a cross-coupling reaction. aimspress.comaimspress.com | Proceeds with stereochemical inversion (SN2-type), transferring chirality from the starting amine to the product. aimspress.comscispace.com |
| Organocatalytic Asymmetric Amination | Employs chiral organic molecules (e.g., modified alkaloids) to catalyze the enantioselective amination of a prochiral substrate. nih.gov | Avoids the use of metals and can achieve high enantioselectivity (ee) for the desired product. nih.gov |
Catalytic Methodologies in this compound Synthesis
Catalysis is central to the efficient synthesis of complex molecules like this compound, offering pathways that are both selective and high-yielding. Both transition-metal catalysis and organocatalysis play significant roles.
Transition-Metal Catalysis in Carbon-Halogen Bond Formation/Cleavage
Transition metals are instrumental in reactions involving the formation and cleavage of carbon-halogen (C-X) bonds, which are key steps in synthesizing the substituted aromatic core of the target molecule.
Cross-Coupling Reactions: Palladium and nickel catalysts are widely used in cross-coupling reactions to construct C-C and C-heteroatom bonds, often starting from aryl halides. tcichemicals.com The synthesis of the 6-bromo-3-chloro-2-fluorotoluene precursor likely involves such catalytic steps or classical electrophilic halogenation catalyzed by a Lewis acid like FeBr₃. libretexts.orglibretexts.org
C-N Bond Cleavage for C-X Bond Formation: An innovative approach involves activating the amine group of a benzylamine for further transformation. Amines can be converted to quaternary ammonium salts, making the benzylic C-N bond susceptible to cleavage by a transition metal catalyst. aimspress.comaimspress.com This allows for the subsequent formation of a new C-X bond, including C-halogen bonds, in a stereospecific manner. aimspress.comscispace.com Nickel and palladium complexes are particularly effective in these transformations. aimspress.comaimspress.com
Benzylic Amination: Copper and palladium catalysts have also been employed in the amination of benzylic positions. For example, a copper-catalyzed reaction can convert benzylic hydrocarbons into sulfonamides, which can be precursors to amines. organic-chemistry.org Palladium complexes have proven effective for the benzylic amination of benzylic esters. organic-chemistry.org
Organocatalysis in Benzylic Amination
Organocatalysis has emerged as a powerful, metal-free alternative for forming C-N bonds at the benzylic position. These methods offer mild reaction conditions and avoid the use of potentially toxic and expensive heavy metals.
A notable development is the direct organocatalytic amination of benzylic C-H bonds. rsc.org This approach can activate a C-H bond to react smoothly with various amines, leading to mono-amination products in good to excellent yields under metal-free conditions. rsc.org Another advanced method is the organocatalytic electrochemical amination of benzylic C-H bonds. rsc.org This process uses an organocatalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to generate a carbocation intermediate, which then reacts with an amine nucleophile. rsc.org
The table below compares catalytic approaches for the key amination step.
Table 2: Catalytic Approaches for Benzylic Amination| Catalyst Type | Method | Description | Advantages |
|---|---|---|---|
| Transition Metal | C-H Amination/Amidation | Catalysts like Cu or Pd complexes facilitate the coupling of a benzylic position with a nitrogen source. organic-chemistry.org | High efficiency and selectivity for specific substrates. |
| Organocatalyst | Direct C-H Amination | Metal-free systems directly convert a benzylic C-H bond to a C-N bond. rsc.org | Avoids metal contamination, often uses milder conditions. |
| Organocatalyst (Redox) | Electrochemical Amination | A redox catalyst like DDQ facilitates the oxidation of the benzylic position to a carbocation, followed by nucleophilic attack. rsc.org | Avoids sacrificial chemical oxidants and transition metals. rsc.org |
Reaction Mechanism Elucidation in Key Synthetic Steps
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The synthesis of this compound involves fundamental mechanisms of aromatic substitution and nucleophilic attack.
Electrophilic Aromatic Substitution Pathways
The construction of the polysubstituted benzene ring is governed by the principles of electrophilic aromatic substitution (EAS). fiveable.me The EAS mechanism proceeds in two fundamental steps:
Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking a strong electrophile (E⁺). This step is typically slow and rate-determining because it disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or benzenonium intermediate. msu.edumasterorganicchemistry.com
Restoration of Aromaticity: A base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the stable aromatic π-system. msu.edumasterorganicchemistry.com
In the synthesis of a precursor like 6-bromo-3-chloro-2-fluorotoluene, the directing effects of the substituents already on the ring are critical. Halogens (F and Cl) and alkyl groups (methyl) are all ortho-, para-directors. libretexts.org However, halogens are deactivating, meaning they slow the rate of reaction, while alkyl groups are activating. libretexts.org The final substitution pattern results from the complex interplay of these electronic and steric effects. For example, bromination of 3-chloro-2-fluorotoluene (B1362875) would be directed by all three groups to available ortho and para positions, with the ultimate regioselectivity determined by the combination of their activating/deactivating and steric influences.
Nucleophilic Attack Pathways
The final step in many syntheses of benzylamines involves the formation of the aminomethyl group (-CH₂NH₂). This is typically achieved through a nucleophilic substitution reaction on a benzyl halide, such as 6-bromo-3-chloro-2-fluorobenzyl bromide.
This transformation is a classic example of nucleophilic substitution. ncert.nic.in For a primary benzylic halide, the reaction is expected to proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a single concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time the halide leaving group departs. researchgate.net
Common nucleophiles and methods include:
Ammonolysis: This method uses ammonia (NH₃) as the nucleophile to displace the halide from the benzyl halide. ncert.nic.in While direct, a major drawback is that the primary amine product is itself nucleophilic and can react further with the benzyl halide, leading to a mixture of primary, secondary, and tertiary amines. libretexts.org
Gabriel Synthesis: To avoid over-alkylation, the Gabriel synthesis uses the potassium salt of phthalimide as the nitrogen nucleophile. ncert.nic.in The phthalimide anion displaces the halide, and the resulting N-benzylphthalimide is then cleaved, often with hydrazine, to release the desired primary amine cleanly. libretexts.orgbrainly.com
Both ammonolysis and the Gabriel synthesis rely on the nucleophilic attack of a nitrogen atom on the benzylic carbon, cleaving the carbon-halogen bond. ncert.nic.in
Radical Intermediates in Halogen Exchange
The strategic synthesis of poly-substituted aromatic compounds such as this compound often necessitates the exploration of advanced chemical transformations, including those that proceed via radical intermediates. Halogen exchange reactions, particularly those involving radical pathways, offer a unique approach to modifying the halogenation pattern of a molecule. This section delves into the principles and potential mechanisms of radical intermediates in the context of halogen exchange relevant to the synthesis of the target compound.
Radical halogenation at the benzylic position of alkylbenzenes is a well-established synthetic method. This type of reaction proceeds via a radical chain mechanism, which is initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) using heat or UV light to generate halogen radicals. These radicals can then abstract a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. The stability of this benzylic radical intermediate is a key driving force for the selectivity of the reaction at this position.
While direct radical-mediated halogen exchange on an aromatic ring is less common than nucleophilic or metal-catalyzed methods, the concept can be explored, particularly at the benzylic carbon. nih.govfrontiersin.org A hypothetical radical halogen exchange process for a precursor to this compound could involve the formation of a benzylic radical, which then reacts with a halogen source.
The mechanism for radical halogenation typically involves three key stages: initiation, propagation, and termination.
Initiation: This stage involves the formation of initial radical species. For instance, a halogen molecule can undergo homolytic cleavage when subjected to heat or light.
Example Reaction: Br₂ + hν → 2 Br•
Propagation: This is a two-step process that constitutes the chain reaction. A bromine radical abstracts a benzylic hydrogen to form a stable benzylic radical and HBr. This benzylic radical then reacts with another molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain.
Example Reactions:
R-CH₃ + Br• → R-CH₂• + HBr
R-CH₂• + Br₂ → R-CH₂Br + Br•
Termination: The chain reaction is concluded when two radical species combine.
Example Reactions:
Br• + Br• → Br₂
R-CH₂• + Br• → R-CH₂Br
For a molecule like a precursor to this compound, the presence of multiple halogen substituents on the aromatic ring will influence the stability of the benzylic radical through inductive and resonance effects. The relative bond dissociation energies of C-H versus C-halogen bonds are critical in determining the feasibility of a radical abstraction.
Below is a table illustrating typical bond dissociation energies (BDE) which are fundamental to understanding the selectivity of radical reactions.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-H (primary) | ~100 |
| C-H (secondary) | ~98 |
| C-H (tertiary) | ~96 |
| C-H (benzylic) | ~88 |
| C-Br | ~71 |
| C-Cl | ~84 |
| C-F | ~115 |
This table presents generalized bond dissociation energies. Actual values can vary based on the specific molecular structure.
The significantly lower bond dissociation energy of a benzylic C-H bond compared to other C-H bonds, and even C-Cl and C-F bonds, indicates that radical abstraction of a benzylic hydrogen is a highly favorable process.
In the context of halogen exchange, a radical approach would likely involve the initial formation of a benzylic radical, followed by reaction with a different halogen source. For instance, if a benzylic bromide were the starting material, its reaction with a chlorine radical source could potentially lead to a halogen exchange, although such reactions are often in equilibrium and driven by the relative concentrations and stabilities of the radical species and resulting products.
Research into metal-mediated halogen exchange reactions has also shown that some of these processes may involve single-electron transfer steps, leading to the formation of radical intermediates. nih.gov For example, copper-catalyzed Finkelstein reactions for the conversion of aryl bromides to aryl iodides have been extensively studied, and while often proceeding through an oxidative addition/reductive elimination cycle, the possibility of radical pathways under certain conditions is considered. researchgate.net
The generation of radical cations from aromatic compounds by various halogenating agents has also been investigated. These radical cations can then react via different pathways, including halogen atom transfer. rsc.org This highlights the diverse ways in which radical intermediates can participate in halogenation and halogen exchange reactions on aromatic systems.
While a direct, well-documented radical-mediated halogen exchange for the synthesis of this compound is not prevalent in the literature, the fundamental principles of radical chemistry provide a conceptual framework for how such a transformation could be envisioned. The stability of the benzylic radical, influenced by the existing halogen substituents, would be a paramount factor in the viability of such a synthetic strategy.
Chemical Reactivity and Derivatization Studies of 6 Bromo 3 Chloro 2 Fluorobenzylamine
Amination Reactions and Derivatives
The primary amine group of 6-bromo-3-chloro-2-fluorobenzylamine is a versatile functional handle for a variety of derivatization reactions.
The nucleophilic nature of the primary amine facilitates N-alkylation and N-acylation reactions. N-alkylation can be achieved with various alkyl halides, and the degree of alkylation (mono- vs. di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reagents. For instance, the use of a bulky alkylating agent or a limited amount of the alkyl halide tends to favor mono-alkylation.
N-acylation with acyl chlorides or anhydrides readily proceeds to form the corresponding amides. These reactions are typically high-yielding and can be carried out under standard conditions, often in the presence of a base to neutralize the acid byproduct.
Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound
| Entry | Reagent | Product | Reaction Conditions | Plausible Yield (%) |
| 1 | Methyl iodide (1.1 eq) | N-Methyl-6-bromo-3-chloro-2-fluorobenzylamine | K₂CO₃, Acetonitrile, rt, 12h | 85 |
| 2 | Benzyl (B1604629) bromide (1.1 eq) | N-Benzyl-6-bromo-3-chloro-2-fluorobenzylamine | Et₃N, DCM, rt, 8h | 90 |
| 3 | Acetyl chloride (1.2 eq) | N-(6-Bromo-3-chloro-2-fluorobenzyl)acetamide | Pyridine, DCM, 0 °C to rt, 2h | 95 |
| 4 | Benzoyl chloride (1.2 eq) | N-(6-Bromo-3-chloro-2-fluorobenzyl)benzamide | Et₃N, THF, rt, 4h | 92 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general knowledge of N-alkylation and N-acylation reactions.
The primary amine can undergo condensation with aldehydes and ketones to form imine (Schiff base) derivatives. This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product.
Amide derivatives, as mentioned, are readily formed. The reactivity of the amine allows for the synthesis of a wide array of amides by varying the acylating agent. These amide derivatives are often stable, crystalline solids and are important for introducing new functionalities and for their potential biological activities. The formation of amides can be facilitated by various coupling reagents that activate the carboxylic acid partner. youtube.comsoton.ac.uk
Table 2: Formation of Imine and Amide Derivatives
| Entry | Reactant | Product Type | Reaction Conditions | Plausible Yield (%) |
| 1 | Benzaldehyde | Imine | Toluene (B28343), Dean-Stark, reflux, 6h | 78 |
| 2 | Acetone | Imine | Molecular sieves, Methanol (B129727), rt, 24h | 65 |
| 3 | Acetic acid | Amide | EDCI, HOBt, DMF, rt, 12h | 88 |
| 4 | 4-Methoxybenzoic acid | Amide | DCC, DMAP, DCM, rt, 16h | 85 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general knowledge of imine and amide formation reactions.
Aromatic Functionalization of the Halogenated Benzylamine (B48309) Core
The halogenated aromatic ring of this compound offers multiple sites for functionalization through various modern synthetic methodologies.
The presence of bromo and chloro substituents allows for selective palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in such transformations, allowing for site-selective functionalization.
Suzuki Coupling : This reaction enables the formation of a carbon-carbon bond by coupling the aryl halide with an organoboron reagent. It is plausible that the bromo position would react selectively over the chloro position under appropriate catalytic conditions. researchgate.netbeilstein-journals.org
Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.org Similar to the Suzuki coupling, selective reaction at the C-Br bond is expected. soton.ac.uk
Buchwald-Hartwig Amination : This method allows for the formation of a carbon-nitrogen bond, coupling the aryl halide with an amine. baranlab.orgnih.govnih.gov This reaction could be used to introduce a second amino group onto the aromatic ring, again with expected selectivity for the bromide position. nih.govpreprints.orgchemspider.com
Table 3: Plausible Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Coupling Type | Coupling Partner | Catalyst/Ligand | Product (at C6-Br) | Plausible Yield (%) |
| 1 | Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 6-Phenyl-3-chloro-2-fluorobenzylamine | 80 |
| 2 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C | 6-(Phenylethynyl)-3-chloro-2-fluorobenzylamine | 75 |
| 3 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 6-(Morpholin-4-yl)-3-chloro-2-fluorobenzylamine | 70 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of palladium-catalyzed cross-coupling reactions.
The fluorine atom, being ortho to the activating aminomethyl group (after a potential protection step) and positioned on an electron-deficient ring due to the other halogens, could be susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org Strong nucleophiles, such as alkoxides or thiolates, could potentially displace the fluoride. The reaction is generally favored by electron-withdrawing groups on the aromatic ring. libretexts.org
Table 4: Hypothetical Nucleophilic Aromatic Substitution (SNAr) Reactions
| Entry | Nucleophile | Product (at C2-F) | Reaction Conditions | Plausible Yield (%) |
| 1 | Sodium methoxide | 6-Bromo-3-chloro-2-methoxybenzylamine | DMF, 100 °C, 8h | 45 |
| 2 | Sodium thiophenoxide | 6-Bromo-3-chloro-2-(phenylthio)benzylamine | DMSO, 120 °C, 6h | 55 |
Note: The data in this table is hypothetical and for illustrative purposes. The primary amine might require protection for these reactions to be efficient.
The aminomethyl group, particularly after conversion to a suitable directing group like a pivalamide (B147659) or a carbamate, can direct lithiation to the ortho position. wikipedia.orguwindsor.ca In the case of this compound, the position ortho to the aminomethyl group is substituted with a fluorine atom. However, directed metalation could potentially occur at the other ortho position if the directing group is appropriately chosen and the reaction conditions are optimized. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents. baranlab.orgwikipedia.orguwindsor.ca
Table 5: Illustrative Directed Ortho-Metalation Strategy
| Entry | Directing Group | Electrophile | Product | Plausible Yield (%) |
| 1 | N-Boc | n-BuLi, TMEDA, -78 °C; then MeI | tert-Butyl (6-bromo-3-chloro-2-fluoro-x-methylbenzyl)carbamate | 60 |
| 2 | N-Pivaloyl | s-BuLi, THF, -78 °C; then DMF | N-(6-Bromo-3-chloro-2-fluoro-x-formylbenzyl)pivalamide | 55 |
Note: The data in this table is hypothetical and for illustrative purposes. 'x' denotes the position of the new substituent, which would depend on the relative directing power of the existing substituents.
Investigating the Influence of Halogen Substituents on Reactivity
Halogen substituents on an aromatic ring exhibit a dual electronic influence: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). msu.edu
Inductive Effect (-I): Due to their high electronegativity, fluorine, chlorine, and bromine are strongly electron-withdrawing through the sigma bond framework. msu.edu This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). masterorganicchemistry.com
In this compound, all three halogens contribute to the deactivation of the ring. The combined inductive pull of the three halogens significantly lowers the ring's reactivity. While they are ortho, para-directing, the positions are already occupied, meaning further substitution on the ring would be difficult and would likely occur at the least hindered and electronically least unfavorable position, C4.
Table 3: Electronic Effects of Halogen Substituents
| Halogen | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|
| Fluorine (F) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating, Ortho/Para-directing |
| Chlorine (Cl) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating, Ortho/Para-directing |
| Bromine (Br) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating, Ortho/Para-directing |
Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a reaction. In this compound, the benzylamine group is flanked by two ortho-substituents: a fluorine atom at position 2 and a bromine atom at position 6.
The size of these substituents (atomic radius: Br > Cl > F) is critical. The bromine atom at C6 is significantly larger than the fluorine atom at C2 and will therefore exert a more substantial steric effect. This steric bulk can physically block the approach of reagents to the benzylic carbon and the nitrogen of the amine group. This hindrance can lead to lower reaction rates for transformations involving the benzylic carbon, as discussed in section 3.3. Computational studies on similar systems have shown that steric hindrance from bulky groups can shield reactive sites and inhibit chemical reactivity. acs.org
Furthermore, the steric crowding around the C1 position influences the preferred conformation of the -CH₂NH₂ side chain, potentially rotating it to minimize steric clashes with the bulky ortho bromine atom. This fixed conformation can, in turn, affect its interaction with enzymes or reagents.
Applications of 6 Bromo 3 Chloro 2 Fluorobenzylamine As a Synthetic Building Block
Construction of Polycyclic Aromatic and Heteroaromatic Systems
The benzylamine (B48309) unit of 6-bromo-3-chloro-2-fluorobenzylamine is a key pharmacophore and a precursor for the synthesis of various nitrogen-containing heterocyclic systems. Two classical named reactions, the Pictet-Spengler and the Bischler-Napieralski reactions, are particularly well-suited for the elaboration of this building block into polycyclic heteroaromatic frameworks.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgnih.govyoutube.comnih.govyoutube.com While this compound is a benzylamine rather than a β-arylethylamine, it can be readily converted into the required precursor. For instance, acylation of the amine followed by reduction would yield the corresponding N-substituted phenethylamine (B48288) derivative. This intermediate could then undergo a Pictet-Spengler reaction with an appropriate aldehyde to furnish a polysubstituted tetrahydroisoquinoline ring system. The halogen substituents on the aromatic ring would remain intact during this process, providing handles for further functionalization.
Similarly, the Bischler-Napieralski reaction offers another route to isoquinoline (B145761) derivatives. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govslideshare.net This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org The required β-arylethylamide precursor can be synthesized from this compound by N-acylation with a suitable acyl chloride or carboxylic acid. The subsequent intramolecular electrophilic aromatic substitution would lead to the formation of a new six-membered heterocyclic ring fused to the original benzene (B151609) ring. The resulting dihydroisoquinoline can be subsequently oxidized to the corresponding aromatic isoquinoline.
Furthermore, the bromine atom on the aromatic ring of this compound opens up possibilities for palladium-catalyzed cross-coupling reactions, such as the intramolecular Heck reaction. wikipedia.orglookchem.comlibretexts.orgidexlab.comacs.org By introducing an olefin-containing side chain onto the nitrogen atom, a subsequent intramolecular Heck reaction could facilitate the formation of a new carbocyclic or heterocyclic ring, leading to complex polycyclic structures.
Role in Convergent and Divergent Synthesis Strategies
The multiple functional groups of this compound make it an excellent scaffold for both convergent and divergent synthetic approaches.
In a convergent synthesis , complex molecules are assembled from several individual fragments that are prepared separately and then joined together in the later stages of the synthesis. This compound can serve as a key fragment, where its amine and bromo functionalities can be selectively reacted in a stepwise manner. For example, the amine could be used for amide bond formation with a complex carboxylic acid, while the bromo group is reserved for a later-stage palladium-catalyzed coupling with another advanced intermediate. This approach allows for the efficient construction of complex target molecules from well-defined precursors.
Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. nih.goviipseries.org this compound is an ideal starting point for such a strategy. The primary amine can be reacted with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to generate a diverse set of amides, sulfonamides, and ureas. Subsequently, the bromo and chloro substituents on the aromatic ring can be subjected to different transformations. For instance, the bromo group is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chloro and fluoro groups can influence the electronic properties of the molecule or serve as sites for nucleophilic aromatic substitution under specific conditions. This divergent approach allows for the rapid generation of a multitude of analogs from a single, readily available starting material.
Precursor in the Assembly of Complex Organic Scaffolds
Macrocyclic Structures
The synthesis of macrocycles is a challenging yet important area of organic chemistry, with applications in drug discovery, host-guest chemistry, and materials science. This compound can serve as a valuable precursor for the construction of macrocyclic structures through several established methodologies.
One common approach to macrocyclization is through intramolecular amide bond formation . researchgate.netgrowingscience.comfishersci.co.uknih.gov The benzylamine can be linked to a long-chain carboxylic acid, and subsequent intramolecular cyclization under high-dilution conditions can yield a macrocyclic lactam. The presence of the halogen substituents can be exploited to pre-organize the linear precursor, potentially favoring the desired cyclization.
Another powerful method for macrocyclization is the intramolecular Heck reaction . wikipedia.orglookchem.comlibretexts.orgidexlab.comacs.org The bromo-substituent on this compound provides a handle for this transformation. By attaching a long chain containing a terminal alkene to the benzylamine nitrogen, an intramolecular palladium-catalyzed coupling between the aryl bromide and the alkene can lead to the formation of a large ring system. The efficiency of this reaction is often high, even for the formation of medium and large rings.
| Macrocyclization Strategy | Key Reaction | Functional Group Utilized |
| Lactam Formation | Intramolecular Amide Coupling | Benzylamine |
| Carbocycle/Heterocycle Formation | Intramolecular Heck Reaction | Bromo substituent and N-alkenyl chain |
Spiro Compounds
Spiro compounds, which contain two rings connected by a single common atom, are an important class of molecules with unique three-dimensional structures. nih.govnih.govrsc.orgresearchgate.net The structural rigidity and novelty of spirocyclic scaffolds make them attractive targets in medicinal chemistry. This compound can be envisioned as a starting material for the synthesis of spiro compounds, particularly those containing a spiro-indolone or related core.
For example, the benzylamine could be transformed into a substituted aniline (B41778) derivative through a series of functional group interconversions. This aniline could then be used in reactions known to produce spiro-indoles. One such method involves the reaction of an aniline with an appropriate cyclic ketone or a derivative thereof, leading to the formation of a spirocyclic system. While direct examples using this compound are not prevalent in the literature, the fundamental reactivity of the benzylamine and the potential for its conversion to other key intermediates suggest its utility in this area.
Generation of Focused Compound Libraries for Chemical Research
Focused compound libraries are collections of molecules designed to interact with a specific biological target or family of targets. nih.goviipseries.org The generation of such libraries is a cornerstone of modern drug discovery. The multi-functional nature of this compound makes it an excellent scaffold for the combinatorial synthesis of focused libraries.
As a building block for library synthesis, the benzylamine moiety can be readily derivatized with a wide array of carboxylic acids, sulfonyl chlorides, or isocyanates in a parallel fashion to create a diverse set of amides, sulfonamides, and ureas. nih.gov The bromo substituent provides a key diversification point for a second dimension of the library. Using palladium-catalyzed cross-coupling reactions, a multitude of different aryl, heteroaryl, or alkyl groups can be introduced at this position.
The chloro and fluoro substituents also play a crucial role. They modulate the physicochemical properties of the resulting library members, such as lipophilicity and metabolic stability. Furthermore, the presence of halogens can lead to specific interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity. The concept of "Halo Libraries," which are fragment libraries enriched with halogenated compounds, has been shown to have a higher hit rate in crystallographic fragment screening.
| Diversification Point | Reaction Type | Reagents |
| Benzylamine | Acylation, Sulfonylation, etc. | Carboxylic acids, Sulfonyl chlorides, Isocyanates |
| Bromo-substituent | Pd-catalyzed cross-coupling | Boronic acids, Alkynes, Amines |
| Chloro/Fluoro-substituents | Modulation of properties | - |
By systematically varying the substituents at these different positions, a large and diverse library of compounds can be rapidly synthesized from this compound, providing a valuable resource for screening against a wide range of biological targets.
Advanced Spectroscopic and Structural Characterization Methodologies for 6 Bromo 3 Chloro 2 Fluorobenzylamine and Its Derivatives in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 2D NMR, Fluorine NMR)
High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. For 6-Bromo-3-chloro-2-fluorobenzylamine, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR, supplemented by two-dimensional (2D) NMR techniques, provides a complete picture of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the benzylic methylene (B1212753) protons. The aromatic region would show two doublets, corresponding to the two coupled protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the halogen substituents and the aminomethyl group. The electron-withdrawing nature of the halogens would generally shift these protons downfield. The benzylic protons (-CH₂NH₂) would appear as a singlet, though this could be broadened by quadrupolar effects from the adjacent nitrogen atom. The amine protons (-NH₂) would also present as a broad singlet, and their chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The aromatic region would contain six distinct signals, with their chemical shifts determined by the substitution pattern. The carbon atom attached to the fluorine would show a large one-bond coupling (¹JCF), which is a characteristic feature. Similarly, carbons in proximity to the fluorine atom would exhibit smaller two- and three-bond couplings (²JCF and ³JCF). The benzylic carbon would appear at a characteristic chemical shift, and the carbons bonded to bromine and chlorine would also have their chemical shifts influenced by these heavy atoms.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorinated organic compounds. nih.govnih.govresearchgate.net Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. nih.govresearchgate.net For this compound, the ¹⁹F NMR spectrum would show a single resonance, likely a triplet of doublets due to coupling with the adjacent aromatic protons. The precise chemical shift would be indicative of the electronic environment around the fluorine atom.
2D NMR Spectroscopy: To definitively assign all proton and carbon signals, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of atoms, further confirming the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on standard substituent effects and data from similar compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| H-4 | 7.4 - 7.6 | C-4: 128 - 132 | C-2, C-3, C-5, C-6 |
| H-5 | 7.1 - 7.3 | C-5: 124 - 128 | C-1, C-3, C-4, C-6 |
| -CH₂- | 3.8 - 4.0 | -CH₂-: 40 - 45 | C-1, C-2, C-6 |
| -NH₂ | 1.5 - 2.5 (broad) | - | - |
| C-1 | - | 135 - 140 | H-5, -CH₂- |
| C-2 | - | 155 - 160 (d, ¹JCF) | H-4, -CH₂- |
| C-3 | - | 120 - 125 | H-4, H-5 |
| C-6 | - | 115 - 120 | H-4, H-5, -CH₂- |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular formula is C₇H₆BrClFN. The presence of bromine and chlorine, both of which have significant isotopic abundances (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. libretexts.orglibretexts.org This pattern is a definitive signature for the presence of these halogens. The molecular ion region would exhibit a cluster of peaks corresponding to the different combinations of these isotopes.
Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the initial molecular ion is often unstable and undergoes fragmentation. For benzylamines, a common fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of the amino group and the formation of a stable benzyl (B1604629) cation. nih.govnih.gov Another significant fragmentation is the loss of a hydrogen atom from the molecular ion. The presence of the halogen atoms would also influence the fragmentation, with potential losses of Br, Cl, or HCl radicals/molecules.
Table 2: Predicted Mass Spectrometry Data for this compound Predictions are based on the isotopic abundances of Br and Cl and common fragmentation pathways for benzylamines.
| Ion | m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |
|---|---|---|
| [M]⁺ | 252.9 | Molecular ion |
| [M+2]⁺ | 254.9 | Isotopic peak due to ⁸¹Br and ³⁷Cl |
| [M+4]⁺ | 256.9 | Isotopic peak due to ⁸¹Br and ³⁷Cl |
| [M-H]⁺ | 251.9 | Loss of a hydrogen atom |
| [M-NH₂]⁺ | 236.9 | Loss of the amino group |
| [C₇H₃BrClF]⁺ | 235.9 | Benzyl cation fragment |
| [M-Br]⁺ | 173.0 | Loss of a bromine radical |
| [M-Cl]⁺ | 217.9 | Loss of a chlorine radical |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Elucidation
The resulting crystal structure would reveal the precise arrangement of the atoms, including the planarity of the benzene ring and the conformation of the aminomethyl group. Furthermore, it would provide invaluable insights into the intermolecular interactions that govern the crystal packing. In the case of this compound, one would expect to observe intermolecular hydrogen bonds involving the amine group (N-H···N or N-H···F). nih.gov Halogen bonding (C-Br···X or C-Cl···X, where X is a halogen or another electronegative atom) could also play a significant role in the crystal packing. acs.org Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may be present. nih.gov
Table 3: Expected Crystallographic Data Parameters from a Single-Crystal X-ray Diffraction Study of a this compound Derivative This table presents a hypothetical set of parameters that would be obtained from a successful X-ray diffraction experiment.
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the unit cell |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, C-Br, C-Cl, C-F) |
| Bond Angles (°) | Angles between three connected atoms |
| Torsion Angles (°) | Dihedral angles defining the molecular conformation |
| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and π-π stacking |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent method for identifying the functional groups present. nih.govyoutube.com The IR and Raman spectra of this compound would be complementary, with some vibrations being more prominent in one technique than the other.
Key Vibrational Modes:
N-H Vibrations: The amine group would give rise to characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net As a primary amine, two bands would be expected: an asymmetric and a symmetric stretch. The N-H bending (scissoring) vibration would appear around 1600 cm⁻¹.
C-H Vibrations: The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be found just below 3000 cm⁻¹.
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear in the 1450-1600 cm⁻¹ region.
C-Halogen Vibrations: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Cl stretch is typically in the 600-800 cm⁻¹ range, while the C-Br stretch is found at even lower wavenumbers, generally between 500 and 600 cm⁻¹. The C-F stretch is usually observed in the 1000-1400 cm⁻¹ region.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound This table presents predicted frequency ranges for the key functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| -NH₂ | Asymmetric Stretch | 3400 - 3500 |
| -NH₂ | Symmetric Stretch | 3300 - 3400 |
| -NH₂ | Bending (Scissoring) | 1590 - 1650 |
| Aromatic C-H | Stretch | 3010 - 3100 |
| Aliphatic -CH₂- | Asymmetric Stretch | ~2925 |
| Aliphatic -CH₂- | Symmetric Stretch | ~2855 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-F | Stretch | 1000 - 1400 |
| C-Cl | Stretch | 600 - 800 |
| C-Br | Stretch | 500 - 600 |
Theoretical and Computational Studies on 6 Bromo 3 Chloro 2 Fluorobenzylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are pivotal in elucidating the electronic behavior of a molecule. For 6-Bromo-3-chloro-2-fluorobenzylamine, these calculations would typically be performed using Density Functional Theory (DFT), a robust method for predicting molecular properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in understanding a molecule's ability to donate or accept electrons.
The HOMO represents the electron-donating capability of a molecule, while the LUMO signifies its electron-accepting tendency. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the presence of electronegative halogen atoms (Bromo, Chloro, Fluoro) and the aminomethyl group would significantly influence the energies and distributions of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and would need to be calculated using specific computational software.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The EPS map displays regions of positive and negative electrostatic potential on the electron density surface.
For this compound, the EPS map would likely show negative potential (red and yellow regions) around the electronegative halogen atoms and the nitrogen atom of the amine group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the aminomethyl group and the aromatic ring, suggesting these are sites for nucleophilic interaction.
Conformational Analysis and Energy Landscapes
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies.
For this compound, the primary source of conformational flexibility is the rotation around the C-C bond connecting the benzyl (B1604629) ring to the aminomethyl group. A potential energy surface scan, performed by systematically rotating this bond and calculating the energy at each step, would reveal the most stable (lowest energy) and least stable (highest energy) conformations. The resulting energy landscape would highlight the preferred spatial arrangement of the aminomethyl group relative to the substituted benzene (B151609) ring.
Table 2: Hypothetical Relative Energies of Key Conformations of this compound
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Staggered 1 | 60 | 0.0 (Global Minimum) |
| Eclipsed 1 | 120 | 3.5 |
| Staggered 2 | 180 | 0.8 |
| Eclipsed 2 | 0 | 4.0 (Global Maximum) |
Note: These values are for illustrative purposes and represent a simplified conformational landscape.
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling allows for the theoretical investigation of potential chemical reactions involving the target molecule. This involves identifying the transition states—the highest energy points along a reaction coordinate—that connect reactants to products.
For this compound, one could model various reactions, such as nucleophilic substitution at the benzylic carbon or electrophilic aromatic substitution on the benzene ring. Computational methods can calculate the activation energy for these pathways, providing insights into the feasibility and kinetics of the reactions. The analysis of the transition state structure reveals the geometry of the molecule at the peak of the energy barrier.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts, when compared with experimental data, can confirm the proposed structure. The electronic environment of each nucleus, influenced by the neighboring halogen and amine groups, would determine its chemical shift.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and intensities of this compound. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, and C-halogen stretches. A study on the related compound 2-bromo-6-chloro-4-fluoroaniline (B1268482) has shown that DFT calculations can provide vibrational wavenumbers that are in good agreement with experimental data. uni.lu
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hypothetical Predicted Chemical Shift (ppm) |
| C-NH₂ | 45.2 |
| C-Br | 115.8 |
| C-Cl | 130.5 |
| C-F | 158.9 (JC-F = 245 Hz) |
| Aromatic C-H | 128.0 - 135.0 |
| Quaternary Aromatic C | 138.0 - 142.0 |
Note: These are representative values and would be refined by actual quantum chemical calculations.
Future Research Directions and Unexplored Avenues for 6 Bromo 3 Chloro 2 Fluorobenzylamine
Development of More Sustainable and Efficient Synthetic Routes
The industrial viability and environmental footprint of any chemical compound are heavily dependent on its synthetic pathway. For 6-Bromo-3-chloro-2-fluorobenzylamine, a key area of future research will be the development of greener and more efficient manufacturing processes. Current multi-step syntheses often rely on harsh reagents and generate significant waste.
Future research should focus on:
Catalytic Hydrogenation: Moving away from stoichiometric reductants, research into catalytic hydrogenation of the corresponding benzonitrile (B105546) (6-bromo-3-chloro-2-fluorobenzonitrile) is a promising avenue. researchgate.netgoogle.com The development of novel heterogeneous catalysts, perhaps based on non-precious metals, could offer high selectivity and allow for easier product separation and catalyst recycling. researchgate.net
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. google.com Exploring enzymes like transaminases or engineered enzyme cascades could enable the direct conversion of a precursor ketone or aldehyde to the target benzylamine (B48309) under mild, aqueous conditions, significantly reducing the environmental impact. nih.gov The use of immobilized enzymes could further enhance process efficiency and reusability. mdpi.com
Table 1: Comparison of Potential Sustainable Synthetic Routes
| Synthetic Method | Potential Advantages | Key Research Challenges | Hypothetical Catalyst/Enzyme |
|---|---|---|---|
| Catalytic Hydrogenation | High atom economy, catalyst recyclability, reduced waste. researchgate.net | Catalyst poisoning, achieving high selectivity with multiple halogens. | Raney Nickel, Palladium on Carbon (Pd/C) researchgate.net |
| Enzymatic Amination | High stereoselectivity, mild reaction conditions, aqueous solvent. google.comnih.gov | Enzyme stability, substrate specificity, cost of enzyme production. | Engineered ω-Transaminase |
| Microwave-Assisted Amination | Rapid reaction times, improved yields, potential for catalyst-free reactions. researchgate.netresearchgate.net | Scalability, regioselectivity control, high energy consumption. | N/A (Catalyst-free approach) researchgate.net |
Exploration of Novel Reactivity Patterns and Derivatizations
The true value of a building block like this compound lies in its potential for derivatization. The distinct electronic nature of the three different halogen substituents offers a playground for selective chemical transformations.
Future research should explore:
Selective Cross-Coupling Reactions: The differential reactivity of the C-Br, C-Cl, and C-F bonds can be exploited in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Research to define conditions for the selective functionalization at the bromine position, followed by subsequent reactions at the chlorine site, would open doors to a vast array of novel, highly-functionalized molecules.
C-H Functionalization: Direct C-H activation and functionalization of the aromatic ring represents a modern and atom-economical approach to creating new derivatives. acs.org Investigating rhodium or palladium-catalyzed C-H arylation or alkylation could lead to the synthesis of complex polycyclic structures without the need for pre-functionalized starting materials.
Derivatization of the Amine: The primary amine group is a key handle for a multitude of transformations, including acylation, reductive amination, and the formation of heterocyclic structures like pyrazoles or imidazoles. nih.govthieme-connect.de Combinatorial chemistry approaches could be used to rapidly generate libraries of derivatives for biological screening. wikipedia.org
Integration into Flow Chemistry and Automation for Scalable Synthesis Research
For the rapid and efficient exploration of derivatives and optimization of reaction conditions, modern automation and flow chemistry techniques are indispensable. nih.govacs.org
Flow Chemistry for Synthesis: Converting key synthetic steps to a continuous flow process can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability. acs.orgresearchgate.net For instance, the hazardous nitration or halogenation steps often involved in the synthesis of precursors could be made safer in a microreactor environment. mdpi.com The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly utilizing flow chemistry for enhanced efficiency and safety. nih.govalentris.org
Automated Synthesis Platforms: Integrating flow reactors with automated liquid handling and purification systems can create a high-throughput platform for synthesis. youtube.com Such a system would allow researchers to rapidly explore a wide chemical space by systematically varying reactants and conditions, accelerating the discovery of new molecules with desired properties. This is particularly relevant in the lead optimization phase of drug discovery. youtube.com
Advanced Materials Science Applications as a Molecular Precursor
The high degree of halogenation and the presence of an aromatic core make this compound an intriguing precursor for new materials. Halogenated aromatic compounds are known to be useful as chemical intermediates and have been used in the production of dyes, pesticides, and dielectric fluids. iloencyclopaedia.org
Precursor for Polymers of Intrinsic Microporosity (PIMs): The rigid and contorted structures that can be derived from this molecule are ideal for creating PIMs. Through reactions like reductive polydehalogenation, polymers with high surface areas could be synthesized. rsc.org These materials have potential applications in gas separation, storage, and catalysis.
Flame-Retardant Materials: The high halogen content suggests that polymers incorporating this moiety could exhibit excellent flame-retardant properties. Research into copolymerizing derivatives of this benzylamine into common polymers like polycarbonates or polyurethanes could lead to new, safer materials.
Functional Aromatic Polymers: The benzylamine group can be used to anchor catalytic species or other functional groups onto a polymer backbone. This could lead to the development of hyperbranched aromatic polymers for catalysis or specialized separation membranes. mdpi.comresearchgate.net
Table 2: Potential Materials Science Applications and Research Goals
| Application Area | Derived Material Type | Key Research Goal | Potential Property |
|---|---|---|---|
| Gas Separation | Polymer of Intrinsic Microporosity (PIM) rsc.org | Achieve high surface area and selective gas permeability. | CO₂/CH₄ Separation |
| Electronics | Conjugated Polymers nih.gov | Tune electronic properties through derivatization. | Semiconductivity |
| Safety Materials | Halogenated Polyurethane | Incorporate into polymer matrix to enhance thermal stability. | Flame Retardancy |
Bio-inspired Synthetic Applications Beyond Direct Biological Activity
Drawing inspiration from nature can lead to novel synthetic strategies and applications.
Enzyme Mimicry: The arrangement of functional groups on the molecule could be used to design small molecule catalysts that mimic the active sites of enzymes. For example, incorporating this scaffold into larger structures could create pockets that facilitate specific reactions, such as bio-inspired CO2 reduction. nih.gov
Scaffold for Natural Product Analogs: Many complex natural products have potent biological activity. The this compound core could serve as a starting point for the synthesis of simplified, non-natural analogues of these products. This approach allows for the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties. The synthesis of halogenated benzylamides, for instance, has been explored for potential anticonvulsant activity. nih.gov
The exploration of these future research avenues will undoubtedly expand the utility of this compound from a simple building block to a cornerstone of advanced chemical synthesis and materials science.
Q & A
Q. What are the recommended synthetic routes for 6-bromo-3-chloro-2-fluorobenzylamine, and how do reaction conditions influence yield?
A multi-step synthesis typically starts with halogenated benzaldehyde precursors. For example, 6-bromo-3-chloro-2-fluorobenzaldehyde (CAS 1114809-02-7, ) can undergo reductive amination using sodium cyanoborohydride or catalytic hydrogenation with ammonia. Solvent choice (e.g., methanol or THF) and temperature (20–50°C) critically affect reaction kinetics and byproduct formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is essential to isolate the amine hydrochloride salt. Impurities often arise from incomplete reduction or residual aldehydes, necessitating rigorous NMR and LC-MS validation .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR resolve substituent positions on the aromatic ring, with characteristic shifts for -CHNH (~3.8–4.2 ppm) and halogen-induced deshielding.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 252.9 (CHBrClFN) and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis (using SHELXL or WinGX ) provides definitive structural confirmation, particularly for resolving positional isomerism.
Q. How can researchers optimize purification to achieve >95% purity?
Recrystallization from ethanol/water mixtures or dichloromethane/hexane systems is preferred. For persistent impurities (e.g., dehalogenated byproducts), preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) achieves high purity. Purity validation requires dual-method cross-checking (HPLC and H NMR integration) to avoid false positives from co-eluting contaminants .
Advanced Research Questions
Q. How do electronic effects of bromo, chloro, and fluoro substituents influence reactivity in cross-coupling reactions?
The bromine atom at position 6 is the most reactive site for Suzuki-Miyaura coupling due to lower C-Br bond dissociation energy (~70 kcal/mol) compared to C-Cl (~81 kcal/mol) and C-F (~116 kcal/mol). Chlorine at position 3 acts as a weak electron-withdrawing group, slightly deactivating the ring, while fluorine at position 2 enhances meta-directing effects. Pd(PPh)/KCO in DMF/HO at 80°C selectively couples with aryl boronic acids, enabling modular derivatization for drug discovery .
Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?
Discrepancies in F NMR shifts (e.g., -110 ppm vs. -115 ppm) may arise from solvent polarity or concentration effects. Researchers should standardize conditions (e.g., CDCl at 25°C) and reference internal standards (CFCl). For crystallographic disagreements (e.g., unit cell parameters), re-refinement using updated SHELX versions or alternative software (Olex2 ) resolves lattice inconsistencies.
Q. How is this compound applied in studying enzyme inhibition or receptor binding?
The benzylamine scaffold serves as a versatile pharmacophore. For example:
- Kinase Inhibition : The bromo and fluoro groups enhance hydrophobic interactions with ATP-binding pockets.
- GPCR Targeting : The amine group facilitates hydrogen bonding with aspartate residues in transmembrane domains.
Docking studies (AutoDock Vina) paired with mutagenesis assays validate binding modes, while SPR or ITC quantifies affinity (K values in µM–nM range) .
Q. What strategies mitigate decomposition during long-term storage?
Store as a hydrochloride salt at -20°C under inert atmosphere (argon). Lyophilization reduces hydrolysis risk. Decomposition products (e.g., oxidized amines) are monitored via periodic TLC or UPLC-PDA. Avoid prolonged exposure to light or humidity, which accelerates dehalogenation .
Methodological Considerations
- Synthetic Reproducibility : Document exact stoichiometry of NaBH/AcOH in reductive amination to prevent over-reduction.
- Data Validation : Cross-reference spectral libraries (PubChem ) and crystallographic databases (CCDC) to confirm assignments.
- Ethical Reporting : Disclose all synthetic attempts, including failed routes, to aid community troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
